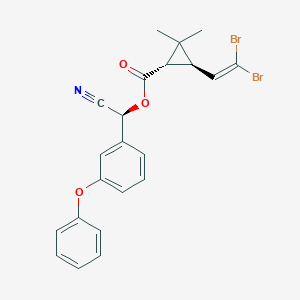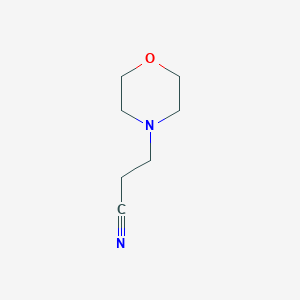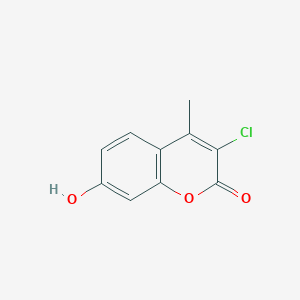
(1S)-Deltamethrin
Overview
Description
(1S)-Deltamethrin is a synthetic pyrethroid insecticide that has been used in a variety of agricultural, industrial, and residential settings since the 1980s. It is a popular choice due to its broad-spectrum activity against a wide range of insects, including cockroaches, flies, mosquitoes, fleas, and ticks. It is also used to control a variety of other pests, including mites, spiders, and beetles. The active ingredient in (1S)-deltamethrin is a synthetic version of pyrethrins, which are naturally occurring compounds found in certain flowers. (1S)-deltamethrin is effective against a wide range of insects, and it is highly toxic to aquatic organisms.
Scientific Research Applications
Effects on Gene Expression : Perinatal exposure to deltamethrin was found to decrease the mRNA expression of genes that could disrupt normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).
Applications in Agriculture and Health : Deltamethrin is used in crop, cattle, and human health protection. Extensive research has assessed its safety for these stakeholders (Mestres & Mestres, 1992).
Insect Axonal Sodium Channels : It induces a slow progressive depolarization of the axon membrane and a gradual reduction in action potential amplitude in cockroach giant axons (Laufer et al., 1984).
Effects on Mouse Brain : Pyrethroid insecticides like deltamethrin enhance sodium channel-mediated uptake in mouse brain synaptosomes (Ghiasuddin & Soderlund, 1985).
Efficacy Against Ticks : Granular deltamethrin significantly reduced the abundance of Ixodes scapularis and suppressed Amblyomma americanum nymph populations in a forested residential community (Schulze et al., 2001).
Impact on Freshwater Fish : Exposure in freshwater fish like Channa punctatus causes induction of antioxidant enzymes and nonenzymatic antioxidants in the kidney, liver, and gills (Sayeed et al., 2003).
Toxicity in Rainbow Trout Fry : It can cause acute toxicity in rainbow trout fry (Ural & Sağlam, 2005).
Oxidative Stress and Metabolism : Deltamethrin toxicity mechanisms are correlated with oxidative stress and metabolism, offering strategies for pest control and prevention of poisoning (Lu et al., 2019).
Genotoxic and Oxidative Stress : It induces genotoxic damage to erythrocytes in Channa punctata, useful as an indication of pollution load (Ansari et al., 2009).
Proteomic Analysis : A proteomic investigation in Daphnia magna clones exposed to deltamethrin revealed differences in sensitivities and potential biomarkers (Toumi et al., 2014).
Bioremediation : Strains of Serratia marcescens have shown potential in degrading deltamethrin, useful for bioremediation of contaminated soils (Cycoń et al., 2014).
Attenuation by Vitamins : Vitamin E and Vitamin C have been found to diminish adverse effects of deltamethrin in rats (Yousef et al., 2006), (Mongi et al., 2011).
Thyroid and DNA Damage : Lycopene supplementation was found to reduce thyroid cellular changes and DNA damage in albino rats exposed to deltamethrin (Abdul-Hamid & Salah, 2013).
properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-NLWGTHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-Deltamethrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)






